molecular formula C16H13ClFNO2 B2953053 4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-49-1

4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2953053
CAS RN: 1396854-49-1
M. Wt: 305.73
InChI Key: YLSUXIAAPTVJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5-chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a complex organic molecule. It contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. The ring is substituted with a 5-chloro-2-fluorophenyl group at the 4-position and a methyl group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepin ring and the introduction of the 5-chloro-2-fluorophenyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazepin ring, the 5-chloro-2-fluorophenyl group, and the methyl group. The presence of the chlorine and fluorine atoms would likely make the compound somewhat polar .


Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the presence of the benzoxazepin ring and the 5-chloro-2-fluorophenyl and methyl groups. The compound could potentially undergo reactions at these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorine and fluorine atoms might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Molecular Structures and Hydrogen-Bonded Interactions

  • Research on similar compounds, such as those in the benzazepine family, has shown the significance of molecular structures and hydrogen-bonded interactions. For instance, the study by Gómez et al. (2009) demonstrated the formation of chains and sheets in molecules through hydrogen bonding, which is crucial for understanding the molecular interactions of benzazepines (Gómez et al., 2009).

Neuroleptic Activity

  • A 1988 study by Hino et al. explored the neuroleptic (antipsychotic) potential of compounds within the benzazepine class, highlighting the relevance of such compounds in neuropharmacology (Hino et al., 1988).

Synthesis and Chemical Reactivity

  • The synthesis and reactivity of benzoxazepine derivatives, as seen in the work of MarutaMasamichi et al. (1979), offer insights into the chemical properties and potential applications of 4-(5-Chloro-2-fluorophenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in organic synthesis (MarutaMasamichi et al., 1979).

Anticonvulsant Properties

  • Narayana et al. (2006) reported the synthesis of benzodiazepine derivatives with potent anticonvulsant activity, suggesting a potential research avenue for this compound in developing new anticonvulsant medications (Narayana et al., 2006).

Radiotracer Applications in PET Imaging

  • The study by Mukherjee et al. (1993) on fluorine-18 labeled benzazepines as radiotracers suggests potential applications of fluorine-substituted benzoxazepines like this compound in positron emission tomography (PET) imaging for neurological research (Mukherjee et al., 1993).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known without specific experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

4-(5-chloro-2-fluorophenyl)-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c1-10-16(20)19(14-8-12(17)6-7-13(14)18)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSUXIAAPTVJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.